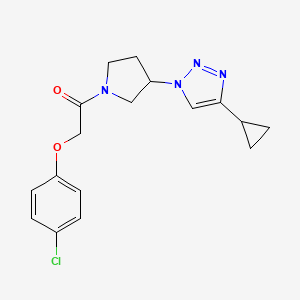
2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone" is a complex organic molecule that likely exhibits significant biological or chemical activity due to the presence of multiple functional groups such as chlorophenoxy, triazolyl, and pyrrolidinyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer potential properties and reactivities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including coupling reactions and nucleophilic substitutions. For instance, the synthesis of a pyrrole derivative was achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, a method for preparing a chlorocyclopropyl-triazolyl ethanone involved a nucleophilic substitution reaction . These methods suggest that the synthesis of the compound may also involve such strategies, potentially utilizing a chlorophenoxy precursor and a cyclopropyl-triazolyl coupling partner.
Molecular Structure Analysis
Structural characterization of similar compounds has been performed using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), have been used to predict spectral and geometrical data, showing good correlation with experimental data . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The presence of a chlorophenoxy group in related compounds has been associated with the ability to undergo photoadduct formation and dehydrochlorination reactions . The triazolyl group, as seen in other compounds, is often involved in the formation of stable complexes with proteins, suggesting potential biological activity . The pyrrolidinyl group could also influence the reactivity and stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. For example, vibrational and structural observations, along with molecular docking studies, have been used to understand the properties of a chlorophenyl-pyrazolyl ethanone . Antioxidant properties have been investigated for triazole derivatives , and fungicidal activity has been shown for chlorophenoxy-pyridyl ethanols . These studies indicate that the compound may also exhibit similar properties, which could be explored through analogous experimental setups.
科学研究应用
化学合成
研究探索了各种杂环化合物的合成,包括与 2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone 相关的化合物。例如,研究深入探讨了涉及色酮和偶氮甲亚胺负离子的环加成反应中 1-苯并吡喃并[2,3-c]吡咯烷和二吡咯烷的合成,突出了该化合物在形成复杂分子结构中的作用 (Sosnovskikh 等人,2014 年)。
药物开发
在制药领域,该化合物在合成药物(如广谱三唑类抗真菌剂伏立康唑)中至关重要。合成过程涉及设置相对立体化学和检查非对映选择性控制,展示了该化合物在开发药理活性分子中的重要性 (Butters 等人,2001 年)。
杀菌应用
在结构上与 2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone 相关的化合物已表现出显着的杀菌活性。例如,对含有肟醚和苯氧基吡啶部分的 1,2,4-三唑衍生物的研究表明,对各种植物病原体具有中等到高的杀菌活性,表明有潜在的农业应用 (Bai 等人,2020 年)。
抗氧化特性
此外,对三唑衍生物(如 3-(4-氯苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑)的研究揭示了它们的抗氧化和抗自由基活性。这些发现表明该化合物与探索新的抗氧化剂有关 (Bekircan 等人,2008 年)。
催化应用
该化合物及其衍生物也已在催化中得到应用,例如在烃类氧化过程中。例如,已经研究了在相关配合物存在下烃类的 Oxone 催化氧化,表明该化合物在化学转化过程中很有用 (Shul’pin 等人,2012 年)。
材料科学
在材料科学中,类似于 2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone 的化合物在合成和表征具有在腐蚀抑制和其他工业过程中潜在应用的新材料方面发挥着重要作用 (Louroubi 等人,2019 年)。
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-3-5-15(6-4-13)24-11-17(23)21-8-7-14(9-21)22-10-16(19-20-22)12-1-2-12/h3-6,10,12,14H,1-2,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOEKFTBIDASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

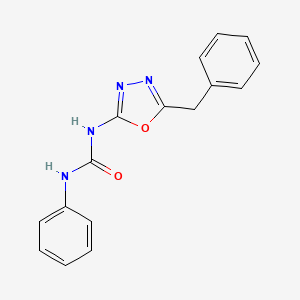
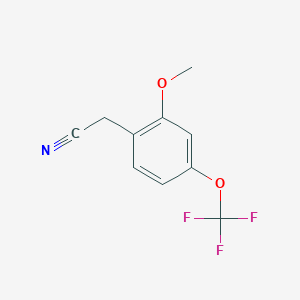
![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)
![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

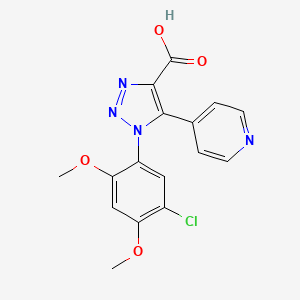
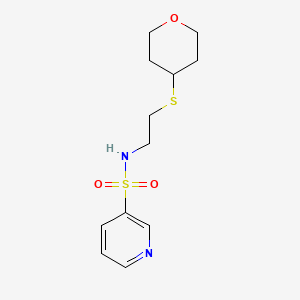
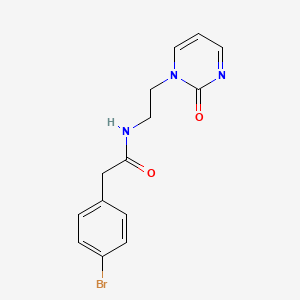
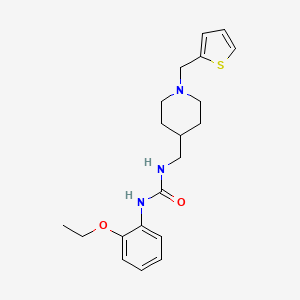
![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)
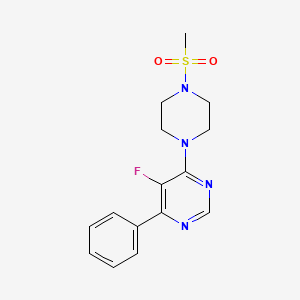
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)
![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)